molecular formula C11H9N3O B2870820 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 392663-69-3

2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B2870820
CAS No.: 392663-69-3
M. Wt: 199.213
InChI Key: QCRHHPVVTXYCGI-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine (CAS 392663-69-3) is a high-purity chemical compound supplied for advanced research applications. With the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol, this imidazo[1,2-a]pyridine-3-amine derivative serves as a crucial chemical scaffold in medicinal chemistry and neuroscience discovery . This compound is part of a class of molecules that have been identified in high-throughput screening as the first selective inhibitors of the Excitory Amino Acid Transporter subtype 3 (EAAT3) . Structure-activity relationship (SAR) studies indicate that the imidazo[1,2-a]pyridine-3-amine core structure is essential for this biological activity, providing researchers with a valuable tool for probing glutamate transporter function and developing new neuropharmacological agents . The product is available for purchase in quantities ranging from 50 mg to 5 g . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRHHPVVTXYCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392663-69-3
Record name 2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, a two-step one-pot synthesis can be employed, where the initial step involves the formation of an intermediate, followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a chemical compound with the molecular formula C11H9N3OC_{11}H_9N_3O and a molecular weight of 199.21 g/mol . It belongs to the imidazo[1,2-a]pyridine family, which has a wide range of biological activities, making it useful in medicinal chemistry .

IUPAC Name: this compound
InChI: InChI=1S/C11H9N3O/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H,12H2
SMILES: C1=CC2=NC(=C(N2C=C1)N)C3=CC=CO3
CAS Registry Number: 392663-69-3

Research Applications

This compound is used in scientific research for various applications:

  • Inhibitor of Excitatory Amino Acid Transporter (EAAT3): This compound was identified as a selective inhibitor of the excitatory amino acid transporter subtype 3 (EAAT3) . It showed a >20-fold preference for inhibiting EAAT3 over EAAT1, EAAT2, and EAAT4 .
  • Key requirements for EAAT3 activity : A small lipophilic substituent (methyl or bromine) at the 7- and/or 8-position is essential for activity. The substitution pattern of the o-tolyl group and the chemical nature of the substituent in the 2-position are essential for selectivity toward EAAT3 over EAAT1,2 .
  • Fluorescent Probe: Imidazo[1,2-a]pyridine derivatives can be used to create fluorescent probes for detecting ions such as Fe3+Fe^{3+} and FF^- in aqueous solutions .

Imidazo[1,2-a]pyridine derivatives

Imidazo[1,2-a]pyridine derivatives, which include this compound, have a variety of biological activities .

Activities Include:

  • Antiulcer
  • Anticonvulsant
  • Antiprotozoal
  • Anthelmintic
  • Antiepileptic
  • Antifungal
  • Antibacterial
  • Analgesic
  • Antiviral
  • Anticancer
  • Anti-inflammatory
  • Antituberculosis
  • Antitumor properties

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : C2 aryl/heteroaryl groups dictate target selectivity. For example:

  • Furan-2-yl : EAAT3 selectivity .
  • 4-(Methylsulfonyl)phenyl : COX-2 selectivity .
  • Pyridin-3-yl : Antibacterial activity .

C3 Modifications :

  • Primary amines (e.g., NH₂) favor EAAT3 inhibition .
  • Mannich bases (e.g., morpholine) enhance COX-2 potency (IC₅₀ = 0.07 μM) .
  • Bulky substituents (e.g., cyclohexyl) improve antiviral activity by filling hydrophobic pockets .

Nitrogen-Rich Scaffolds : Imidazo[1,2-a]pyridines with triazole or nitrofuran appendages show enhanced antimicrobial activity via redox cycling or DNA intercalation .

Biological Activity

2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. The structural uniqueness of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a fused heterocyclic structure that includes both furan and imidazo-pyridine moieties. This configuration contributes to its potential efficacy in biological systems.

Anticancer Properties

Research has shown that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation : Various studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity against these cell lines .
Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-2314.40 ± 2.87Induces apoptosis via DNA fragmentation
CMP3aFLT3-mutant AMLVariesType-I inhibition of FLT3 kinase

The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. For instance, compounds from this class have been shown to induce DNA damage and disrupt cell cycle progression in cancer cells .

Other Pharmacological Activities

In addition to anticancer effects, imidazo[1,2-a]pyridine derivatives demonstrate a broad spectrum of biological activities:

  • Antimicrobial Activity : These compounds have shown promising results against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at various positions on the imidazopyridine scaffold can enhance potency and selectivity:

  • Substituents on the Furan Ring : Alterations can affect the compound's lipophilicity and binding affinity to targets.
  • Positioning of Functional Groups : The placement of electron-withdrawing or donating groups influences the electronic properties and reactivity.

Case Study 1: Antitumor Activity Assessment

A study evaluated a series of imidazo[1,2-a]pyridine derivatives against MDA-MB-231 cells. Among them, this compound exhibited notable cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: In Vivo Efficacy

In vivo studies using chick chorioallantoic membrane models indicated that compounds similar to this compound not only inhibited tumor growth but also exhibited minimal toxicity towards non-tumorigenic cells .

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